N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-7-5-15(6-8-17)18(25)23-10-12-28(26,27)24-11-9-14-3-1-2-4-16(14)13-24/h1-8H,9-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLKDHBWQNHRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is known to be involved in various biological activities
Mode of Action
The exact mode of action of F2282-0067 is currently unknown. The compound is likely to interact with its targets via the 1,2,3,4-tetrahydroisoquinoline moiety
Biochemical Pathways
Given the presence of the 1,2,3,4-tetrahydroisoquinoline moiety, it’s plausible that the compound could affect pathways involving this structure.
Result of Action
Given the compound’s likely interaction with its targets via the 1,2,3,4-tetrahydroisoquinoline moiety, it’s possible that it could induce changes at the molecular and cellular levels
Biological Activity
N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a tetrahydroisoquinoline sulfonyl group and a trifluoromethylbenzamide moiety. Its molecular formula is , and it has a molecular weight of 412.4 g/mol.
Chemical Structure
The chemical structure can be represented as follows:
Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.4 g/mol |
| CAS Number | 922036-38-2 |
Research indicates that compounds containing tetrahydroisoquinoline structures may exhibit various biological activities, including neuroprotective effects and potential neurotoxicity under certain conditions. The specific biological mechanisms attributed to this compound remain under investigation.
Neuroprotective Effects
Studies have shown that related compounds can exhibit neuroprotective properties by modulating apoptotic pathways in neuronal cells. For example, low concentrations of tetrahydroisoquinoline derivatives have been linked to protective effects against glutamate-induced apoptosis in dopaminergic neurons .
Neurotoxic Potential
Conversely, at higher concentrations, these compounds may induce neurotoxicity. Research on 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), a related compound, demonstrated that it could lead to increased markers of apoptosis when administered at elevated doses . This duality in action highlights the importance of concentration in determining the biological effects of these compounds.
Case Studies and Research Findings
Case Study 1: Apoptosis Modulation
In an experimental study examining the effects of 1BnTIQ on neuronal cells, it was found that concentrations as low as 50 μM exhibited neuroprotective properties by reducing apoptosis markers such as caspase-3 activity and lactate dehydrogenase release. However, at concentrations of 500 μM, significant neurotoxic effects were observed .
Case Study 2: Synthesis and Biological Evaluation
A study focusing on the synthesis of benzamide derivatives revealed that modifications to the benzamide structure could yield compounds with varying degrees of biological activity. Some derivatives showed promise as inhibitors in cancer therapy by targeting specific kinases . This suggests potential avenues for exploring the biological activity of this compound in therapeutic applications.
Scientific Research Applications
Chemistry
N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4-(trifluoromethyl)benzamide serves as a valuable building block in synthetic organic chemistry. Its unique structure allows researchers to explore:
- Synthesis of Complex Molecules : The compound can be utilized as an intermediate in the synthesis of novel compounds with potential therapeutic properties.
- Reaction Mechanisms : Its reactivity can help elucidate new reaction pathways and mechanisms in organic synthesis.
Biology
In biological research, this compound is investigated for its interactions with biological systems:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes. Studies have indicated that derivatives of this compound can exhibit significant inhibitory effects on enzymes related to metabolic pathways.
- Receptor Binding Studies : The tetrahydroisoquinoline structure suggests potential binding to various receptors, making it a candidate for drug discovery aimed at neurological disorders .
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Cancer Research : Preliminary studies indicate that compounds with similar structures show promise in inhibiting cancer cell proliferation.
- Neurological Disorders : Given its structural properties, it may play a role in modulating neurotransmitter systems and could be investigated for conditions such as Parkinson's disease or depression .
Industry
In industrial applications, this compound has potential uses in:
- Pharmaceutical Development : Its ability to act as a ligand for various biological targets makes it valuable in the design of new drugs.
- Material Science : The unique properties of the trifluoromethyl group may be explored for developing advanced materials with specific electronic or mechanical properties.
Data Tables
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Chemistry | Synthesis of novel compounds | Expands synthetic methodologies |
| Biology | Enzyme inhibition studies | Insights into metabolic regulation |
| Medicine | Cancer treatment research | Potential new therapies |
| Industry | Drug development | Enhanced pharmacological profiles |
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry examined the enzyme inhibition properties of sulfonamide derivatives similar to this compound. Results showed that certain modifications enhanced inhibitory potency against specific targets involved in cancer metabolism.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. The findings suggested that compounds structurally related to this compound could mitigate neurodegeneration in animal models.
Comparison with Similar Compounds
Comparison with BA91789 (N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-(tetrahydroisoquinoline-2-sulfonyl)benzamide)
- Structural Differences :
- Target Compound : Contains a 4-(trifluoromethyl)benzamide group.
- BA91789 : Substituted with a 4-(benzoxazol-2-yl)phenyl group instead of trifluoromethyl.
- Molecular Weight :
- Functional Implications :
- The trifluoromethyl group in the target compound likely increases lipophilicity compared to BA91789’s benzoxazole, which may enhance blood-brain barrier penetration or target engagement in hydrophobic binding pockets.
- BA91789’s benzoxazole moiety could confer π-π stacking interactions, absent in the target compound .
Comparison with 6,7-Dimethoxy Tetrahydroisoquinoline Derivatives (e.g., Compound 7h)
- Structural Differences: Target Compound: Lacks the 6,7-dimethoxy and triazole substituents present in compound 7h. Compound 7h: Features a triazole-linked benzamide and dimethoxy groups on the tetrahydroisoquinoline core .
- Biological Activity: Compound 7h demonstrates potent P-glycoprotein (P-gp) modulation (EC50 = 127.5 ± 9.1 nM) with low cytotoxicity (TI >784.3), indicating that tetrahydroisoquinoline derivatives with triazole and benzamide groups are effective in overcoming multidrug resistance in cancer . The target compound’s lack of triazole and dimethoxy groups may reduce P-gp affinity but could be optimized for other targets, such as enzymes or receptors.
Comparison with Sulfonamide-Containing Pesticides
- Structural Overlap :
Data Table: Key Structural and Functional Parameters
*Estimated based on structural analogs.
Preparation Methods
Hydrogenation-Mediated Functionalization
Source describes hydrogenation dechlorination for benzonitrile intermediates, which could adapt to TIQ derivatives. For example, 2-chloro-6-trifluoromethylbenzonitrile undergoes hydrogenation with Raney nickel or palladium catalysts to yield 2-trifluoromethylbenzamide. Applied to the TIQ system, this method might streamline the synthesis of advanced intermediates.
Catalytic Efficiency of Preyssler Heteropolyacid
The Preyssler catalyst (PASiO₂) enables sulfonylation at 70°C with 0.5 mol% loading, outperforming traditional bases like pyridine. This system’s recyclability (≥5 cycles without activity loss) makes it industrially viable.
Purification and Characterization
Final compounds are purified via silica gel chromatography using gradients of CMA80 (chloroform-methanol-acetic acid, 80:18:2) in CH₂Cl₂. Purity (>97%) is validated by HPLC with UV detection at 254 nm. Structural confirmation employs ¹H/¹³C NMR and high-resolution mass spectrometry.
Challenges and Optimization Opportunities
-
Sulfonyl Chloride Stability : Hydrolytic sensitivity necessitates anhydrous conditions during sulfonylation.
-
Amine Protection : Boc protection prevents undesired side reactions during sulfonamide formation.
-
Catalyst Cost : Preyssler heteropolyacid synthesis requires specialized expertise, though its reuse mitigates costs.
Industrial Scalability Considerations
The described protocols align with green chemistry principles:
Q & A
Basic Questions
Q. What synthetic strategies are employed for preparing N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4-(trifluoromethyl)benzamide?
- The synthesis typically involves copper-mediated C–H amidation or cyclization reactions to introduce the tetrahydroisoquinoline sulfonyl moiety. For example, analogous compounds with benzamide scaffolds are synthesized via coupling reactions between sulfonamide intermediates and activated acylating agents (e.g., benzoyl chlorides) under basic conditions . Critical steps include purification via column chromatography and characterization using thin-layer chromatography (TLC) to monitor reaction progress.
Q. What analytical techniques confirm the structural integrity of this compound?
- Nuclear magnetic resonance (NMR; , , ) is essential for verifying proton and carbon environments, including the trifluoromethyl group. High-resolution mass spectrometry (HRMS–ESI) validates molecular weight, while infrared (IR) spectroscopy confirms functional groups like sulfonyl (S=O, ~1350 cm) and amide (C=O, ~1650 cm) bonds. Purity is assessed via TLC with reported values .
Q. What role does the tetrahydroisoquinoline sulfonyl group play in the compound’s properties?
- The sulfonyl group enhances hydrogen-bonding potential and solubility in polar solvents, while the tetrahydroisoquinoline moiety contributes to conformational rigidity, potentially improving target binding specificity. Comparative studies of analogs (e.g., pyrazole-linked derivatives) suggest this group stabilizes interactions with hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for tetrahydroisoquinoline-containing compounds?
- Palladium-catalyzed cycloadditions between benzyltriflamides and allenes offer a route to enantioenriched tetrahydroisoquinolines. Chiral ligands (e.g., BINOL-derived phosphoramidites) control stereochemistry during cyclization. Post-synthetic modifications, such as sulfonylation, can introduce the ethyl-4-(trifluoromethyl)benzamide group while retaining enantiopurity .
Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound?
- SAR studies require systematic modification of substituents (e.g., replacing trifluoromethyl with cyano or methyl groups) and evaluation of biological activity. For example, analogs with substituted pyrimidine or triazole rings (see ) are tested for enzyme inhibition or receptor binding. Dose-response assays (IC/EC) and computational docking (e.g., AutoDock) identify critical pharmacophores .
Q. What methodologies address discrepancies in biological activity data across studies?
- Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Normalize data using positive controls (e.g., known enzyme inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Meta-analyses of published IC values with standardized protocols can resolve contradictions .
Q. How does the trifluoromethyl group influence metabolic stability?
- The trifluoromethyl group reduces metabolic oxidation due to fluorine’s electronegativity, enhancing half-life in vivo. Comparative pharmacokinetic studies in rodent models show slower clearance of trifluoromethyl analogs versus non-fluorinated counterparts. Liquid chromatography-mass spectrometry (LC-MS) tracks metabolites to identify degradation pathways .
Q. What in vitro models assess the compound’s interaction with ion channels or enzymes?
- Patch-clamp electrophysiology evaluates modulation of TRP channels (e.g., TRPV1/TRPA1), while fluorescence-based assays (e.g., FLIPR) measure calcium flux in HEK293 cells expressing target receptors. Enzyme inhibition is tested via spectrophotometric assays (e.g., NADH depletion for dehydrogenases) .
Methodological Considerations
- Purification Challenges : Reverse-phase HPLC with C18 columns resolves polar impurities, while recrystallization in ethanol/water mixtures improves crystalline purity .
- Computational Predictions : Molecular dynamics simulations (AMBER/CHARMM) model sulfonyl-π interactions with aromatic residues in target proteins, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
